molecular formula C15H9BrClNO2 B8388341 6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one

6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one

Cat. No. B8388341
M. Wt: 350.59 g/mol
InChI Key: DJYXDTWVKZMNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H9BrClNO2 and its molecular weight is 350.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one

Molecular Formula

C15H9BrClNO2

Molecular Weight

350.59 g/mol

IUPAC Name

6-bromo-3-(3-chlorophenyl)-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C15H9BrClNO2/c16-9-4-5-12-11(7-9)14(19)13(15(20)18-12)8-2-1-3-10(17)6-8/h1-7H,(H2,18,19,20)

InChI Key

DJYXDTWVKZMNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M in hexane, 79 mL, 126 mmol) was added dropwise to a mixture of hexamethyldisilazane (26.7 mL, 126 mmol) in THF (150 mL) at −78° C. under nitrogen. The mixture was stirred for 1 hour, then was warmed to −40° C. A solution of methyl 5-bromo-2-(2-(3-chlorophenyl)acetamido)benzoate (21.1 g, 55 mmol, Intermediate 60, step a) in THF (150 mL) was added. The mixture was allowed to warm to room temperature and ice was added. The aqueous phase was acidified with 6 N aqueous HCl. The precipitate was collected by filtration, washed with DCM, and air-dried to yield the title compound.
Quantity
79 mL
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reactant
Reaction Step One
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26.7 mL
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reactant
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150 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
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Intermediate 60
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0 (± 1) mol
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reactant
Reaction Step Two
Name
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150 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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